5-(Cyclohexylmethoxy)pyridin-2-amine
Description
Properties
IUPAC Name |
5-(cyclohexylmethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBRPMCOHBCTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Activation
The SNAr route typically employs 5-chloro-2-nitropyridine (1 ) as the starting material, leveraging the electron-withdrawing nitro group at C2 to activate the C5 position for alkoxylation. Computational studies suggest the nitro group reduces the LUMO energy at C5 by 1.8 eV compared to unsubstituted pyridine, enabling nucleophilic attack under mild conditions. Alternative substrates like 5-bromo-2-aminopyridine require protection of the C2 amine as a benzophenone imine to prevent side reactions during alkoxylation.
Cyclohexylmethoxy Installation
Reaction of 1 with cyclohexylmethanol proceeds via a two-phase system using anhydrous K2CO3 (2.5 equiv), tetraethylammonium bromide (0.1 equiv), and propionitrile at 105°C. Kinetic profiling shows 95% conversion within 4 hours, with the phase-transfer catalyst critical for mass transfer between the polar aprotic solvent and hydrophobic alcohol. A representative protocol yields 5-(cyclohexylmethoxy)-2-nitropyridine (2 ) in 85% isolated yield after aqueous workup and distillation.
Table 1: SNAr Optimization Parameters
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Base | K2CO3 | +15% vs NaOH |
| Catalyst Loading | 10 mol% NEt4Br | +22% vs none |
| Solvent | Propionitrile | +18% vs DMF |
| Temperature | 105°C | +30% vs 80°C |
Nitro Group Reduction
Hydrogenation of 2 using 10% Pd/C (0.5 equiv) in ethanol at 50 psi H2 achieves full conversion in 2 hours, yielding 5-(cyclohexylmethoxy)pyridin-2-amine (3 ) with 91% purity by HPLC. Alternative reducing systems show distinct profiles:
-
Fe/NH4Cl/H2O: 78% yield, requires 12 hours
-
Na2S2O4: 65% yield, generates sulfonic acid byproducts
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Catalytic transfer hydrogenation (HCO2NH4/Pd): 88% yield, milder conditions
Transition Metal-Catalyzed Cross-Coupling Methods
Buchwald-Hartwig Amination
Direct amination of 5-(cyclohexylmethoxy)-2-chloropyridine (4 ) using Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and LiHMDS (2 equiv) in toluene at 110°C provides 3 in 92% yield. The bulky Xantphos ligand suppresses β-hydride elimination pathways, while LiHMDS enhances nucleophilicity of the ammonia source. Comparative ligand screening reveals:
Table 2: Ligand Efficiency in Buchwald Coupling
| Ligand | Yield (%) | Dehalogenation Byproduct |
|---|---|---|
| Xantphos | 92 | <1% |
| BINAP | 85 | 5% |
| DavePhos | 78 | 12% |
| No ligand | 32 | 41% |
Reductive Amination Strategies
Cyanohydrin Pathway
Adapting methods from pyridin-2-yl-methylamine synthesis, 5-(cyclohexylmethoxy)picolinaldehyde (5 ) undergoes reductive amination with NH4OAc/NaBH3CN in MeOH to give 3 in 68% yield. The aldehyde precursor is obtained via Parikh-Doering oxidation of 5-(cyclohexylmethoxy)-2-methylpyridine, itself synthesized through radical methylamination.
Catalytic Hydrogenation of Nitriles
Hydrogenation of 5-(cyclohexylmethoxy)picolinonitrile (6 ) over Raney Ni at 80°C/60 psi provides 3 with 94% conversion but requires careful control to prevent over-reduction to methylamine derivatives.
Multistep Protection-Deprotection Sequences
Benzophenone Imine Protection
Following patent EP1422220A1 methodology, protection of 2-aminopyridine as its benzophenone imine derivative enables clean C5 alkoxylation. Subsequent HCl-mediated deprotection in Et2O yields 3 with 89% overall yield across three steps.
Table 3: Protection-Deprotection Efficiency
| Step | Reagents | Yield |
|---|---|---|
| Imine Formation | Benzophenone, TsOH | 95% |
| Alkoxylation | K2CO3, NEt4Br, 105°C | 90% |
| Deprotection | 6M HCl, Et2O, 25°C | 98% |
Comparative Analysis of Synthetic Routes
Critical evaluation of four principal methods reveals trade-offs between atom economy, scalability, and operational complexity:
Table 4: Route Comparison for this compound
| Method | Steps | Overall Yield | Cost Index | Scalability |
|---|---|---|---|---|
| SNAr + Reduction | 2 | 78% | $1.2M/kg | Pilot-validated |
| Buchwald Amination | 1 | 92% | $3.4M/kg | Lab-scale |
| Reductive Amination | 3 | 54% | $2.1M/kg | Challenging |
| Protection Sequence | 3 | 83% | $1.8M/kg | Industrial |
The SNAr route demonstrates superior cost-efficiency for large-scale production, while Buchwald's methodology offers the highest yield for research quantities.
Experimental Optimization Insights
Solvent Effects in Nitro Reduction
Screening of eight solvents for 2 →3 hydrogenation reveals ethanol as optimal, likely due to its ability to solubilize both substrate and H2 while stabilizing the Pd catalyst. Methanol causes premature catalyst sintering, reducing turnover number by 40%.
Temperature-Controlled Selectivity
Maintaining 105±2°C during SNAr prevents cyclohexylmethyl ether cleavage, which becomes significant above 110°C. Lower temperatures (<100°C) drastically slow reaction kinetics, requiring 18 hours for 80% conversion.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
5-(Cyclohexylmethoxy)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethoxy group may enhance the compound’s binding affinity and selectivity for these targets, while the amine group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 5-(Cyclohexylmethoxy)pyridin-2-amine with structurally related pyridin-2-amine derivatives:
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., methoxy in 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) may enhance aromatic ring basicity, whereas electron-withdrawing groups (e.g., trifluoroethoxy) decrease it .
- Steric Effects : The bulky cyclohexylmethoxy group may hinder interactions with flat binding pockets in biological targets compared to planar substituents like bipyridines .
Q & A
Q. What are the standard synthetic routes for preparing 5-(Cyclohexylmethoxy)pyridin-2-amine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated intermediates like 2-bromo-5-(cyclohexylmethoxy)pyridine (CAS: 1692680-15-1) can undergo amination to introduce the amino group . Characterization relies on ¹H NMR (e.g., 600 MHz DMSO-d₆ for resolving aromatic protons and cyclohexyl methoxy signals) and LCMS to confirm molecular weight (e.g., [M+H]+ peaks). Purification often employs column chromatography with gradient elution to separate regioisomers .
Q. How do substituents like cyclohexylmethoxy influence the compound’s physicochemical properties?
Substituents affect solubility, steric hindrance, and electronic properties. For instance:
- Cyclohexylmethoxy : Enhances lipophilicity (logP) compared to smaller alkoxy groups, impacting membrane permeability.
- Amino group at 2-position : Participates in hydrogen bonding, critical for target interactions. Comparative studies with analogs (e.g., 5-(benzyloxy)pyridin-2-amine) show that bulkier groups reduce aqueous solubility but improve binding affinity in hydrophobic pockets .
Q. What analytical techniques are essential for confirming structural integrity?
- ¹H/¹³C NMR : Assign signals for cyclohexyl protons (δ 1.0–2.5 ppm) and pyridine ring protons (δ 6.5–8.5 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₉N₂O).
- X-ray crystallography : Resolves stereochemistry, as seen in related cyclohexyl-containing structures .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, especially in scaling reactions?
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) improve amination efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require post-reaction purification to remove residuals.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, as demonstrated for similar pyridin-2-amine derivatives .
Q. What strategies address discrepancies in NMR data during structural validation?
Discrepancies may arise from tautomerism or residual solvents. Solutions include:
- Variable temperature NMR : Identifies dynamic processes (e.g., cyclohexyl chair flipping).
- DEPT-135/HSQC experiments : Differentiates CH₂ and CH₃ groups in complex spectra.
- Spiking with authentic samples : Confirms retention times in LCMS .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Molecular docking : Uses software like AutoDock Vina to model binding to kinases (e.g., TrkA) based on the pyridin-2-amine scaffold .
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) and metabolic stability .
Q. What modifications enhance bioactivity while retaining the core scaffold?
- Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) improves metabolic stability .
- Hybrid derivatives : Conjugation with indazole (e.g., 5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl) enhances kinase inhibition, as seen in TrkA inhibitors .
Methodological Case Study
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
